2-(2-Chloro-5-fluorophenyl)ethanamine
Description
2-(2-Chloro-5-fluorophenyl)ethanamine: is an organic compound with the molecular formula C8H9ClFN It is a derivative of ethanamine, where the phenyl ring is substituted with chlorine and fluorine atoms
Properties
Molecular Formula |
C8H9ClFN |
|---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
2-(2-chloro-5-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9ClFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3-4,11H2 |
InChI Key |
XEFUOWKAWLJYLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-fluorophenyl)ethanamine typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with ethylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions include maintaining a temperature of around 50-60°C and a pressure of 0.25Mpa .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction mixture is typically purified using techniques such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-5-fluorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding amine.
Substitution: Substituted phenyl ethanamines
Scientific Research Applications
Chemistry: In chemistry, 2-(2-Chloro-5-fluorophenyl)ethanamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated ethanamines on biological systems. It serves as a model compound to understand the interactions of similar molecules with biological targets .
Medicine: In medicine, 2-(2-Chloro-5-fluorophenyl)ethanamine is investigated for its potential therapeutic properties. It is studied for its effects on neurotransmitter systems and its potential use in the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a building block in the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluorophenyl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors, modulating their activity and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(4-Chloro-2-fluorophenyl)ethanamine
- 2-(2-Chloro-6-fluorophenyl)ethylamine
- 2-(2,4-Difluorophenyl)ethanamine
- 2-(2,6-Difluorophenyl)ethylamine
Comparison: 2-(2-Chloro-5-fluorophenyl)ethanamine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This specific substitution pattern influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .
Biological Activity
2-(2-Chloro-5-fluorophenyl)ethanamine, often referred to as a derivative of phenylalkylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
The compound’s chemical structure is characterized by the presence of a chloro and fluorine substituent on the aromatic ring, which significantly influences its biological activity. The specific configuration can affect its binding affinity to various receptors and enzymes.
The biological activity of 2-(2-Chloro-5-fluorophenyl)ethanamine is primarily attributed to its ability to interact with specific molecular targets such as neurotransmitter receptors and enzymes. It has been shown to act as both an agonist and antagonist, modulating the activity of these targets:
- Receptor Binding : The compound may bind to monoamine transporters, influencing neurotransmitter levels in the brain.
- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways, which may lead to various physiological effects.
Antimicrobial Activity
Research indicates that 2-(2-Chloro-5-fluorophenyl)ethanamine possesses significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 25 | Amoxicillin | 20 |
| Staphylococcus aureus | 30 | Ceftriaxone | 25 |
Anticancer Activity
Preliminary studies have suggested that derivatives of this compound exhibit anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the cell type .
Neuropharmacological Effects
The compound's influence on neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have indicated that it may enhance dopaminergic transmission, which could be beneficial in conditions like depression and anxiety disorders .
Case Studies
- Antimicrobial Efficacy : In a controlled study using the disc diffusion method, 2-(2-Chloro-5-fluorophenyl)ethanamine demonstrated a significant inhibition zone against Staphylococcus aureus, supporting its potential as an antibacterial agent .
- Neuropharmacological Applications : A recent investigation into the compound's effects on monoamine transporters revealed that it could increase serotonin levels in neuronal cultures, suggesting a possible role in antidepressant therapies.
Research Findings
Recent investigations into the compound's biological activity have highlighted several key findings:
- Antimicrobial Activity : Effective against both gram-positive and gram-negative bacteria.
- Neurotransmitter Modulation : Influences levels of dopamine and norepinephrine.
- Potential for Drug Development : Its structural features make it a candidate for further development in pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
